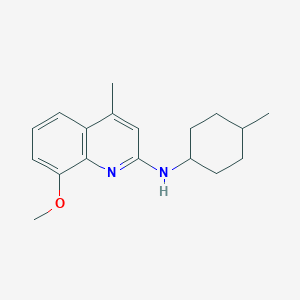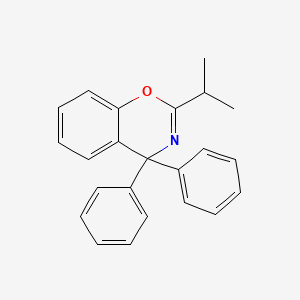
8-methoxy-4-methyl-N-(4-methylcyclohexyl)quinolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methoxy-4-methyl-N-(4-methylcyclohexyl)quinolin-2-amine is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-4-methyl-N-(4-methylcyclohexyl)quinolin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Methylation: The methyl group at the 4-position can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
N-Cyclohexylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
8-methoxy-4-methyl-N-(4-methylcyclohexyl)quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methyl positions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Alkylated quinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including antimalarial and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 8-methoxy-4-methyl-N-(4-methylcyclohexyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the following mechanisms:
Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes, such as DNA gyrase and topoisomerase, inhibiting their activity.
Pathways Involved: It may interfere with cellular signaling pathways, including the PI3K/AKT/mTOR pathway, leading to apoptosis and inhibition of cell proliferation.
類似化合物との比較
8-methoxy-4-methyl-N-(4-methylcyclohexyl)quinolin-2-amine can be compared with other quinoline derivatives to highlight its uniqueness:
8-Quinolinamines: These compounds share a similar quinoline core but differ in their substituents, leading to variations in biological activity and therapeutic potential.
4-Aminoquinolines: Known for their antimalarial activity, these compounds have an amino group at the 4-position, which distinguishes them from this compound.
2-Chloroquinolines: These derivatives have a chlorine atom at the 2-position, which can significantly alter their chemical reactivity and biological properties.
特性
IUPAC Name |
8-methoxy-4-methyl-N-(4-methylcyclohexyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-12-7-9-14(10-8-12)19-17-11-13(2)15-5-4-6-16(21-3)18(15)20-17/h4-6,11-12,14H,7-10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQCKAPFBGMPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2=NC3=C(C=CC=C3OC)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4919951.png)
![3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B4919962.png)

![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-6-methoxy-4-nitrophenol](/img/structure/B4919983.png)
![N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-2-(2-thienyl)acetamide](/img/structure/B4919991.png)
![3-[1-(2,3,4-trimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B4919994.png)
![4-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B4919999.png)
![1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}piperidine](/img/structure/B4920009.png)
![5-bromo-2-chloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B4920013.png)

![N-(4-chloro-2-methylphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B4920024.png)
![6-amino-4-(4-bromo-5-methyl-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4920036.png)
![methyl [6-bromo-2-(morpholin-4-ylmethyl)-4-phenylquinazolin-3(4H)-yl]acetate](/img/structure/B4920043.png)
![(3-Chlorophenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone;oxalic acid](/img/structure/B4920055.png)
